Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-
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Overview
Description
Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and anticancer agents . The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, typically involves the reaction of 4-bromobenzylamine with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), DMF, various nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. In cancer cells, it may interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various fields .
Properties
CAS No. |
72239-31-7 |
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Molecular Formula |
C10H11BrN2S |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H11BrN2S/c11-9-3-1-8(2-4-9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13) |
InChI Key |
WQZBFPFJYHBVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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